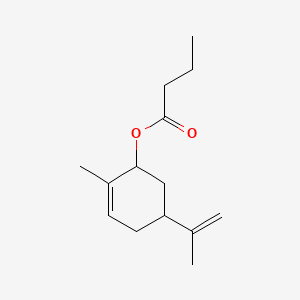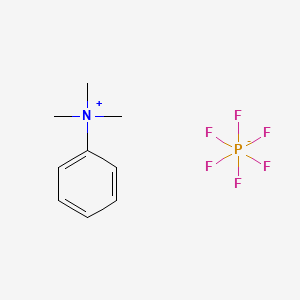![molecular formula C18H24Cl4N6O2Zn B1628997 4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) CAS No. 33678-73-8](/img/structure/B1628997.png)
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) is a diazonium compound with a complex structure. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a diazonium group attached to a benzene ring, which is further substituted with a 4-[(2-hydroxyethyl)methylamino] group. The tetrachlorozincate(2-) anion balances the charge of the diazonium cation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) typically involves the diazotization of 4-[(2-hydroxyethyl)methylamino]aniline. The process begins with the reaction of 4-[(2-hydroxyethyl)methylamino]aniline with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). This reaction forms the diazonium salt, which is then treated with zinc chloride to form the tetrachlorozincate(2-) complex.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and reactors helps in maintaining the required temperature and mixing conditions, making the process efficient and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and amines.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., NH3). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols and aromatic amines are used as coupling partners. The reactions are usually conducted in alkaline conditions.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are used to convert the diazonium group to an aniline group.
Major Products Formed
Substitution Reactions: Products include halogenated, hydroxylated, or aminated benzene derivatives.
Coupling Reactions: Azo dyes with various colors and properties.
Reduction Reactions: 4-[(2-hydroxyethyl)methylamino]aniline.
Applications De Recherche Scientifique
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of azo dyes and other aromatic compounds.
Biology: Employed in the labeling of biomolecules and in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The tetrachlorozincate(2-) anion helps stabilize the diazonium cation, making it more reactive in certain conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenediazonium chloride
- Benzenediazonium tetrafluoroborate
- 4-[(2-Hydroxyethyl)methylamino]benzenediazonium chloride
Uniqueness
Benzenediazonium, 4-[(2-hydroxyethyl)methylamino]-, (T-4)-tetrachlorozincate(2-) is unique due to the presence of the tetrachlorozincate(2-) anion, which provides enhanced stability and reactivity compared to other diazonium salts. The 4-[(2-hydroxyethyl)methylamino] group also imparts specific properties that make it suitable for various applications in chemistry, biology, and industry.
Propriétés
Numéro CAS |
33678-73-8 |
|---|---|
Formule moléculaire |
C18H24Cl4N6O2Zn |
Poids moléculaire |
563.6 g/mol |
Nom IUPAC |
4-[2-hydroxyethyl(methyl)amino]benzenediazonium;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C9H12N3O.4ClH.Zn/c2*1-12(6-7-13)9-4-2-8(11-10)3-5-9;;;;;/h2*2-5,13H,6-7H2,1H3;4*1H;/q2*+1;;;;;+2/p-4 |
Clé InChI |
LFVPHTWIABNBBX-UHFFFAOYSA-J |
SMILES |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
SMILES canonique |
CN(CCO)C1=CC=C(C=C1)[N+]#N.CN(CCO)C1=CC=C(C=C1)[N+]#N.Cl[Zn-2](Cl)(Cl)Cl |
| 33678-73-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















